molecular formula C7H8INO B8656578 3-(Aminomethyl)-4-iodophenol

3-(Aminomethyl)-4-iodophenol

Cat. No. B8656578
M. Wt: 249.05 g/mol
InChI Key: VTAZWSSZNIDFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07713994B2

Procedure details

To a solution of 5-Hydroxy-2-iodo-benzonitrile (245 mg, 1 mmol) in THF (3 mL) is added BH3.THF (6 mL, 1 M solution in THF) under N2. The mixture is then allowed to stir at room temperature for 24 hours. The reaction is then quenched with 6N HCl. THF is then removed and the aqueous layer is then neutralized with ammonium hydroxide to pH 9. The mixture is then extracted with CHCl3/MeOH (9:1). The organic layer dried and evaporated and the residue is chromatographed to provide the desired product (80 mg, 32%).
Quantity
245 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
32%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([I:10])=[C:6]([CH:9]=1)[C:7]#[N:8].B.C1COCC1>C1COCC1>[NH2:8][CH2:7][C:6]1[CH:9]=[C:2]([OH:1])[CH:3]=[CH:4][C:5]=1[I:10] |f:1.2|

Inputs

Step One
Name
Quantity
245 mg
Type
reactant
Smiles
OC=1C=CC(=C(C#N)C1)I
Name
Quantity
6 mL
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is then quenched with 6N HCl
CUSTOM
Type
CUSTOM
Details
THF is then removed
EXTRACTION
Type
EXTRACTION
Details
The mixture is then extracted with CHCl3/MeOH (9:1)
CUSTOM
Type
CUSTOM
Details
The organic layer dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NCC=1C=C(C=CC1I)O
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 32.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.